molecular formula C9H20ClNO B1388730 2-(2-Ethoxyethyl)piperidine hydrochloride CAS No. 1185297-70-4

2-(2-Ethoxyethyl)piperidine hydrochloride

Cat. No.: B1388730
CAS No.: 1185297-70-4
M. Wt: 193.71 g/mol
InChI Key: JHDSVYYTFGPQRK-UHFFFAOYSA-N
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Description

Comparative Analysis with Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Difference
2-(2-Ethoxyethyl)piperidine HCl C₉H₂₀ClNO 193.71 Reference compound
3-(2-Ethoxyethyl)piperidine HCl C₉H₂₀ClNO 193.71 Ethoxyethyl group at position 3
4-(2-Ethoxyethyl)piperidine HCl C₉H₂₀ClNO 193.71 Ethoxyethyl group at position 4
2-(2-Methoxyethyl)piperidine HCl C₈H₁₈ClNO 179.69 Methoxy group replaces ethoxy

Key observations:

  • Positional isomers (e.g., 3- or 4-substituted derivatives) share identical molecular formulas and weights but differ in biological activity due to steric and electronic effects.
  • Substituting ethoxy with smaller alkoxy groups (e.g., methoxy) reduces molecular weight while altering lipophilicity.

Synonyms and Registry Numbers: CAS, PubChem CID, and Regulatory Classifications

Synonyms

  • 2-(2-Ethoxyethyl)piperidinehydrochloride
  • 2-(2-Ethoxyethyl)piperidine HCl
  • ETHOXYETHYLPIPERIDINEHYDROCHLORID

Registry Numbers

  • CAS Registry Number : 1185297-70-4
  • PubChem CID : 22622871

Regulatory Classifications

  • GHS Classification : While specific data for this compound are limited, structurally analogous piperidine derivatives (e.g., 4-(2-ethoxyethyl)piperidine HCl) are classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Regulatory Status : Not explicitly listed under major international regulations (e.g., EPA, REACH), but typically handled as a laboratory chemical requiring standard organic compound precautions.

Properties

IUPAC Name

2-(2-ethoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDSVYYTFGPQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(2-hydroxyethyl)piperidine. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in 2-(2-ethoxyethyl)piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

These optimizations may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .

Chemical Reactions Analysis

Reaction Pathways and Mechanisms

The primary mechanisms involved in the reactions of 2-(2-Ethoxyethyl)piperidine hydrochloride include:

  • Nucleophilic Substitution : The nitrogen atom in the piperidine ring acts as a nucleophile, attacking electrophilic centers such as alkyl halides or acyl chlorides. This substitution results in the formation of new compounds with varying biological activities.

  • Formation of Ionic Liquids : Some reactions lead to the formation of ionic liquids, which are characterized by their low volatility and high thermal stability. These ionic compounds can be synthesized by reacting the base form of 2-(2-Ethoxyethyl)piperidine with appropriate alkyl halides, resulting in products that remain liquid at room temperature .

Characterization of Products

The synthesized products are typically characterized using various analytical techniques:

  • Mass Spectrometry : This technique helps identify molecular weights and confirm the structure of synthesized compounds by detecting specific ions corresponding to the expected molecular fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H^{1}H and 13C^{13}C NMR spectroscopy provide insights into the chemical environment surrounding hydrogen and carbon atoms within the molecule, allowing for detailed structural analysis.

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify functional groups present in the synthesized compounds by observing characteristic absorption bands.

Example Reactions

Here are some notable reactions involving this compound:

Reaction TypeReactantsConditionsProducts
N-Alkylation1-(2-Ethoxyethyl)-4-piperidone + Alkyl HalideReflux in AcetonitrileN-Alkylated piperidine derivatives
Acylation1-(2-Ethoxyethyl)-4-hydroxypiperidine + Acyl ChlorideUltrasonic bath for 10 minAcylated piperidine derivatives
Formation of Ionic LiquidBase form of 2-(2-Ethoxyethyl)piperidine + Alkyl HalideReflux in AcetonitrileIonic liquid derivatives

Pharmacological Implications

The chemical modifications of this compound have shown promise in enhancing pharmacological properties such as local anesthetic effects and antiarrhythmic activities. Studies have indicated that certain derivatives exhibit improved efficacy compared to parent compounds, suggesting potential therapeutic applications .

Scientific Research Applications

Organic Chemistry

  • Reagent in Organic Synthesis : 2-(2-Ethoxyethyl)piperidine hydrochloride serves as a reagent in organic synthesis, facilitating various chemical transformations including oxidation, reduction, and substitution reactions. These reactions allow for the formation of complex organic molecules that are essential in pharmaceutical development .

Biological Studies

  • Pharmacological Research : The compound is explored for its potential biological activities, particularly its interactions with biomolecules. Studies have shown that derivatives of piperidine exhibit analgesic properties comparable to established analgesics like morphine but with reduced toxicity .
  • Local Anesthetic Properties : Research indicates that 2-(2-ethoxyethyl)piperidine derivatives may possess local anesthetic and antiarrhythmic activities. For instance, clinical trials on related compounds have demonstrated effective analgesic action, suggesting potential therapeutic uses in pain management .

Medicinal Chemistry

  • Development of Therapeutics : The compound's unique structure allows it to interact with various molecular targets, making it a candidate for the development of new therapeutic agents. Its derivatives have been synthesized and tested for efficacy against pain and arrhythmias, showcasing promising results in preclinical studies .

Case Study 1: Analgesic Activity

In a comparative study on piperidine derivatives, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate hydrochloride was evaluated for its analgesic potency against traditional opioids. Results indicated that this compound exhibited superior analgesic effects with lower toxicity profiles compared to morphine .

Case Study 2: Local Anesthetic Efficacy

Another study focused on synthesizing fluorobenzoate esters of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol. These compounds were analyzed for their local anesthetic properties using animal models, demonstrating significant efficacy as both anesthetics and antiarrhythmics .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)piperidine hydrochloride is not well-defined, but it is believed to interact with various molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and receptors, influencing biological processes at the molecular level . Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula: C₉H₂₀ClNO (calculated molecular weight: 193.7 g/mol).
  • Structural Features : The ethoxyethyl group introduces moderate lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or bulkier substituents (e.g., phenylethyl).
  • Synthesis : Likely synthesized via nucleophilic substitution, analogous to 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride, where an ethoxyethyl halide reacts with piperidine followed by HCl treatment .

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 2-(2-Ethoxyethyl)piperidine hydrochloride with piperidine derivatives bearing different substituents:

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
2-(2-Ethoxyethyl)piperidine HCl -CH₂CH₂-O-C₂H₅ 193.7 Moderate lipophilicity; balanced solubility in polar solvents. -
2-[2-(Isopropoxy)ethyl]piperidine HCl -CH₂CH₂-O-C₃H₇ (iso) 207.7 Higher lipophilicity due to branched alkoxy; synthesis via isopropylchlorohydrin .
3-Methoxypiperidine HCl -OCH₃ at 3-position 153.6 Lower molecular weight; melting point 108–112°C; direct methoxy substitution .
GZ-246B Bis(2-phenylethyl) at 2,6-positions 439.2* Bulky aromatic groups; used in dopamine transporter inhibition studies .
1-(2-Methoxyphenyl)-2-phenylethyl-piperidine HCl Aromatic and methoxy groups 308.8 Complex substituents; potential CNS activity due to aromatic interactions .


*Calculated from ESI-HRMS data in .

Pharmacological and Functional Comparisons

  • Acetylcholinesterase Inhibition: Piperidine derivatives like donepezil (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) exhibit acetylcholinesterase inhibition. The ethoxyethyl group in 2-(2-Ethoxyethyl)piperidine HCl may enhance binding affinity compared to methoxy groups due to increased chain flexibility .
  • Dopamine Transporter Modulation: Compounds like GZ-246B with phenylethyl substituents show potent vesicular monoamine transporter-2 (VMAT2) inhibition, whereas ethoxyethyl derivatives may lack sufficient bulk for similar efficacy .

Biological Activity

2-(2-Ethoxyethyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H24ClN
  • Molecular Weight : 219.77 g/mol
  • CAS Number : 946682-08-2

This compound is believed to exert its biological effects through several mechanisms:

  • Signaling Pathway Regulation : It interacts with critical signaling pathways involved in cancer progression, including STAT-3, NF-κB, PI3K/Akt, JNK/p38 MAPK, and TGF-β/SMAD. These interactions can lead to apoptosis in cancer cells and inhibition of cell migration .
  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.

Anticancer Properties

Research indicates that this compound may have anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase-dependent pathways . The compound's effectiveness varies with dosage; lower concentrations may exhibit minimal toxicity while higher concentrations can lead to significant adverse effects.

Local Anesthetic Activity

In experimental studies, derivatives of 2-(2-Ethoxyethyl)piperidine have shown promise as local anesthetics. For instance, the compound was tested for its anesthetic properties in laboratory animals, demonstrating effective inhibition of pain responses during infiltration anesthesia .

Case Studies

  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of breast and ovarian cancer cells. The mechanism involves disruption of mitochondrial membrane potential and activation of apoptotic pathways .
  • Toxicity Assessments : Acute toxicity studies conducted on laboratory mice indicated that the compound has a calculated lethal dose (LD50) that varies based on administration methods and dosages. Observations included behavioral changes and metabolic disturbances post-administration .

Data Tables

Biological ActivityObservationsReferences
Anticancer EffectsInduces apoptosis in cancer cell lines, ,
Local Anesthetic ActivityEffective in reducing pain responses ,
ToxicityLD50 determined through acute toxicity studies

Q & A

Q. First Aid :

  • Skin contact : Wash with soap/water for 15 minutes .
  • Eye exposure : Rinse with saline for 20 minutes and seek medical attention .

Advanced: How can spectroscopic methods validate the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the ethoxyethyl and piperidine moieties via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.4–3.6 ppm for piperidine CH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
  • Mass Spectrometry :
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Purity analysis :
    • HPLC/GC : Use C18 columns (ACN/water mobile phase) with UV detection at 210–254 nm .

Advanced: What strategies resolve contradictions in reported toxicity data for piperidine derivatives?

Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

  • Dose-response studies : Establish LC₅₀/EC₅₀ values across multiple models (e.g., zebrafish embryos, mammalian cell lines) .
  • Purity verification : Quantify impurities (e.g., residual solvents, byproducts) via LC-MS .
  • Mechanistic assays : Test for specific toxic pathways (e.g., mitochondrial dysfunction, oxidative stress) using fluorescent probes (e.g., MitoSOX) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., acetylcholinesterase, GPCRs) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Corate structural features (e.g., logP, polar surface area) with activity data to design analogs .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:
Critical properties include:

  • Solubility : Test in PBS, DMSO, or ethanol for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
  • pKa : Determine via potentiometric titration to predict ionization state at physiological pH .

Advanced: How to design experiments analyzing the compound’s role in enzyme inhibition?

Answer:

  • Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition) .
  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots .
  • Crystallography : Co-crystallize with target enzymes to resolve binding modes (e.g., PDB deposition) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

  • LC-MS/MS : Use MRM mode with deuterated internal standards for plasma/brain homogenates .
  • Sample prep : Protein precipitation (ACN) or SPE for matrix cleanup .

Advanced: How to address variability in reported solubility and stability data?

Answer:

  • Standardized protocols : Follow OECD 105 (shake-flask method) for solubility .
  • Forced degradation : Expose to UV light, acidic/alkaline conditions to identify degradation pathways .

Advanced: What in vivo models are appropriate for pharmacokinetic studies?

Answer:

  • Rodent models : Administer IV/PO doses (1–10 mg/kg) and collect plasma via serial sampling .
  • Tissue distribution : Use whole-body autoradiography or LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethoxyethyl)piperidine hydrochloride
Reactant of Route 2
2-(2-Ethoxyethyl)piperidine hydrochloride

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